Lipophilicity and Polarity Differentiation: XLogP3 and TPSA Comparison vs. 5-Bromo and Naphthalene Analogs
The target compound exhibits a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 105 Ų, placing it within the central range of oral drug-like chemical space (typically defined as XLogP ≤5 and TPSA ≤140 Ų) [1]. By contrast, the direct 5-bromo analog (CAS not confirmed) bears a heavier, more lipophilic halogen, which is expected to increase logP by approximately 0.3–0.5 units based on established π-contributions (Br π = +0.86 vs. Cl π = +0.71). The naphthalene-1-sulfonyl analog (CAS 2191266-45-0) has a substantially larger and more lipophilic aromatic surface, with an estimated XLogP shift exceeding +1.5 units and a higher TPSA contribution [2]. These differences in partition coefficient and polar surface area directly affect passive membrane permeability, solubility, and non-specific protein binding, making the 5-chlorothiophene congener the more balanced candidate for central hit-to-lead optimization when both permeability and aqueous solubility are required [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8; TPSA = 105 Ų |
| Comparator Or Baseline | 5-Bromo analog: estimated XLogP3 ~2.2–2.3; Naphthalene-1-sulfonyl analog (CAS 2191266-45-0): estimated XLogP3 >3.3, TPSA ~105–120 Ų |
| Quantified Difference | ΔXLogP3: target chlorothiophene is ~0.4–0.5 units lower than bromo analog and >1.5 units lower than naphthalene analog |
| Conditions | Computed via XLogP3 algorithm (PubChem/PubChem-derived) and TPSA calculation; no experimental logP/logD data available for direct comparison |
Why This Matters
For procurement decisions in early drug discovery, a compound with XLogP3 of 1.8 offers a more favorable solubility–permeability balance than more lipophilic analogs, reducing the risk of poor oral absorption or excessive metabolic clearance before experimental profiling begins.
- [1] Kuujia.com Compound Entry for CAS 2176069-62-6: Computed XLogP3 = 1.8, TPSA = 105 Ų. View Source
- [2] Kuujia.com Compound Entry for CAS 2191266-45-0 (2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole) for structural comparator identification. View Source
- [3] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 46(1-3), 3-26. Rule-of-five framework for oral drug-likeness. View Source
